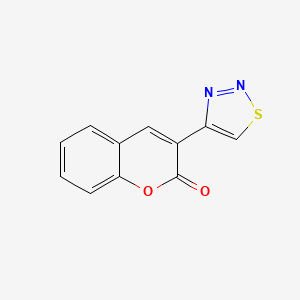

3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,2,3-Thiadiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiadiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one typically involves the reaction of chromenone derivatives with thiadiazole precursors. One common method involves the cyclization of 2-hydroxyacetophenone with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3-Thiadiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nitrating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiadiazole derivatives

Substitution: Halogenated, nitrated, or alkylated chromenone derivatives

Scientific Research Applications

3-(1,2,3-Thiadiazol-4-yl)-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Industry: Used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.

Coumarin derivatives: These compounds share the chromenone structure but lack the thiadiazole ring.

Uniqueness

3-(1,2,3-Thiadiazol-4-yl)-2H-chromen-2-one is unique due to its combination of the thiadiazole and chromenone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

The compound 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one is a hybrid structure that combines the chromone and thiadiazole moieties, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, antitumor, and acetylcholinesterase inhibitory properties.

Overview of Biological Activities

Research indicates that This compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity

- Antitumor Activity

- Acetylcholinesterase Inhibition

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. The presence of the thiadiazole ring in This compound enhances its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy

| Pathogen | Zone of Inhibition (mm) | Concentration (µg/disk) |

|---|---|---|

| E. coli | 15 | 500 |

| S. aureus | 17 | 500 |

| A. niger | 18 | 500 |

| C. albicans | 12 | 500 |

The compound showed promising results against E. coli and S. aureus, with significant zones of inhibition indicating its potential as an antimicrobial agent .

Antitumor Activity

The antitumor effects of This compound have been evaluated in various studies. For instance, it has demonstrated cytotoxicity against liver carcinoma cell lines (HEPG2) with an IC50 value indicating its effectiveness.

Table 2: Antitumor Activity Against HEPG2 Cell Line

| Compound | IC50 (µM) |

|---|---|

| This compound | 4.90 ± 0.69 |

| Other Thiadiazole Derivatives | Varies |

The compound's IC50 value suggests that it has a significant potential for further development as an antitumor agent .

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds containing a coumarin core linked to thiadiazoles have shown promising AChE inhibitory activity.

Table 3: AChE Inhibitory Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.7 |

| Other Coumarin-Thiadiazole Derivatives | Varies |

The AChE inhibitory activity indicates that this compound could be beneficial in developing treatments for Alzheimer's disease .

Case Studies

Several case studies highlight the biological activities of derivatives based on the structure of This compound :

- Antimicrobial Study : A series of derivatives were synthesized and tested against various pathogens. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antimicrobial activity.

- Antitumor Evaluation : The compound was tested in vitro against different cancer cell lines, revealing significant cytotoxic effects compared to standard treatments.

- Neuroprotective Effects : The compound's ability to inhibit AChE was assessed through molecular docking studies, providing insights into its mechanism of action at the molecular level.

Properties

IUPAC Name |

3-(thiadiazol-4-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2S/c14-11-8(9-6-16-13-12-9)5-7-3-1-2-4-10(7)15-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPLQMFYEOTBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.